2-(2-Nitrophenyl)-1H-benzimidazole
Overview
Description
2-(2-Nitrophenyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a nitrophenyl group at the 2-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds based on a (2-nitrophenyl)methanol scaffold have been shown to be promising inhibitors of pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .
Mode of Action
Similar compounds have been found to display anti-biofilm activity and a tight-binding mode of action . This suggests that 2-(2-Nitrophenyl)-1H-benzimidazole may interact with its targets in a similar manner, leading to changes in the biochemical pathways of the organism.
Biochemical Pathways
These signal molecules play a crucial role in quorum sensing, a process that allows bacteria to communicate and coordinate their behavior .
Result of Action
Similar compounds have been found to display anti-biofilm activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-(2-Nitrophenyl)-1H-benzimidazole plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . The interaction between this compound and PqsD is characterized by a tight-binding mode of action, which inhibits the enzyme’s activity and subsequently affects the production of signal molecules. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, this compound can disrupt quorum sensing, a cell-to-cell communication mechanism, thereby affecting biofilm formation and virulence
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. By binding to the active site of enzymes like PqsD, this compound inhibits their catalytic activity, leading to a decrease in the production of key signal molecules . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product. The industrial production also involves purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions to form corresponding benzimidazolone derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 2-(2-Aminophenyl)-1H-benzimidazole.
Oxidation: Benzimidazolone derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Nitrophenyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrophenylbenzimidazole
- 2-Nitrophenylbenzoxazole
- 2-Nitrophenylbenzothiazole
Uniqueness
2-(2-Nitrophenyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 2-position of the phenyl ring enhances its reactivity and potential for further functionalization compared to other similar compounds.
Properties
IUPAC Name |
2-(2-nitrophenyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPPXVVTXDVWAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176579 | |
Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-58-4 | |
Record name | 2-(2′-Nitrophenyl)benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2208-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-(2-Nitrophenyl)-1H-benzimidazole derivatives against HIV-1 reverse transcriptase?
A1: While this compound itself hasn't been extensively studied for anti-HIV activity, its derivatives, particularly those with a benzoyl group at the N1 position, show promising activity against HIV-1 reverse transcriptase (RT) []. Molecular docking studies suggest that these active compounds bind to the enzyme's active site, adopting a butterfly-like conformation. The benzoyl moiety interacts with a hydrophobic region formed by amino acids Tyrosine 81, Tyrosine 88, and Tryptophan 229 []. This binding interaction likely interferes with the enzyme's function, ultimately inhibiting viral replication.
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of the nitro group at the ortho position of the phenyl ring in this compound facilitates intramolecular nucleophilic aromatic substitution (SNAr) reactions. This reactivity arises from the electron-withdrawing nature of the nitro group, which activates the ortho position towards nucleophilic attack. For instance, alkoxide nucleophiles can displace the nitro group under mild conditions []. This unique reactivity makes this compound a versatile building block for synthesizing more complex molecules.
Q3: Can this compound be used as a scaffold for designing inhibitors of bacterial DNA gyrase B?
A3: Yes, computational studies have identified this compound derivatives as potential inhibitors of Escherichia coli DNA gyrase B []. Specifically, the 2,5(6)-substituted benzimidazole derivatives are predicted to form key hydrogen bonds with essential residues in the enzyme's active site, including Asparagine 46, Aspartic acid 73, and Aspartic acid 173 []. This suggests that these derivatives could interfere with the enzyme's function, potentially leading to antibacterial activity.
Q4: How does N-substitution affect the electron spin resonance (ESR) behavior of this compound?
A4: Studies have shown that N-substitution significantly impacts the electron spin resonance (ESR) spectra of this compound radical anions []. Specifically, the hyperfine coupling constants, which reflect the interactions between the unpaired electron and nearby nuclei, are altered by the presence and nature of N-substituents. For instance, benzoyl and acetyl groups at the N1 position lead to distinct ESR spectral patterns compared to the unsubstituted parent compound []. These findings highlight the influence of substituents on the electronic structure and properties of this compound derivatives.
Q5: What is the crystal structure of this compound?
A5: X-ray crystallography studies have revealed that in the solid state, the benzimidazole and phenyl rings in this compound are not coplanar. Instead, they adopt a dihedral angle of 40.08° []. The molecules form chains along the crystallographic b-axis through intermolecular N—H⋯N hydrogen bonds. Furthermore, these chains are interconnected by C—H⋯O hydrogen bonds, resulting in a two-dimensional network structure [].
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